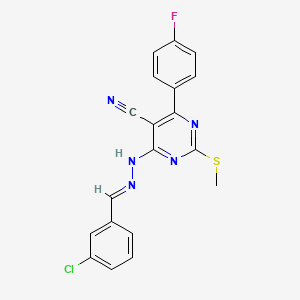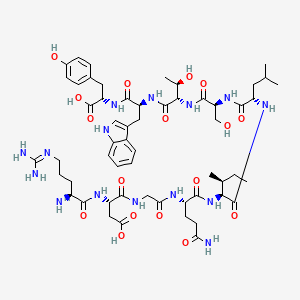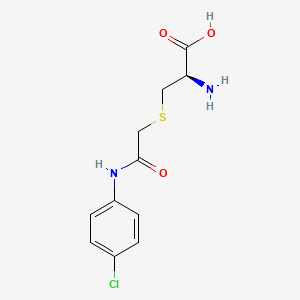
Apelin-16, human, bovine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apelin-16, human, bovine is a biologically active peptide derived from the apelin precursor protein. Apelin is the endogenous ligand for the G-protein-coupled APJ receptor, which plays a significant role in regulating blood pressure, cardiac output, and fluid homeostasis . Apelin-16 is one of the active fragments of apelin, consisting of 16 amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Apelin-16, human, bovine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Apelin-16, human, bovine primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the sulfur-containing amino acid methionine.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Deprotection: Trifluoroacetic acid (TFA) for removing protecting groups.
Oxidation: Hydrogen peroxide (H₂O₂) can oxidize methionine residues.
Major Products Formed
The major products formed from these reactions include the desired peptide this compound, and its oxidized or reduced forms depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Apelin-16, human, bovine has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving the APJ receptor.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, metabolic disorders, and cancer. .
Wirkmechanismus
Apelin-16, human, bovine exerts its effects by binding to the APJ receptor, a G-protein-coupled receptor. Upon binding, it activates several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K), extracellular signal-regulated protein kinase (ERK1/2), protein kinase B (AKT), and 5’AMP-activated protein kinase (AMPK) pathways . These pathways are involved in various physiological processes such as angiogenesis, fluid homeostasis, and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apelin-13: Another active fragment of apelin with similar biological activities but shorter in length.
[Pyr]apelin-13: A pyroglutamylated form of apelin-13 with enhanced stability and activity.
Apelin-36: A longer fragment of apelin with distinct tissue distribution and functions.
Uniqueness of Apelin-16
Apelin-16, human, bovine is unique due to its specific sequence and length, which confer distinct binding affinities and activation profiles for the APJ receptor. It has been shown to have potent cardiovascular effects and is a valuable tool for studying the apelinergic system .
Eigenschaften
Molekularformel |
C90H144N32O19S |
|---|---|
Molekulargewicht |
2010.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C90H144N32O19S/c1-51(2)43-63(78(132)119-66(49-123)80(134)117-64(46-54-47-102-50-108-54)79(133)110-56(23-10-11-34-91)73(127)107-48-71(125)120-39-16-28-67(120)81(135)115-62(33-42-142-3)85(139)122-41-18-30-69(122)83(137)118-65(86(140)141)45-53-21-8-5-9-22-53)116-76(130)59(26-14-37-105-89(98)99)113-82(136)68-29-17-40-121(68)84(138)61(27-15-38-106-90(100)101)114-77(131)60(31-32-70(93)124)112-75(129)58(25-13-36-104-88(96)97)111-74(128)57(24-12-35-103-87(94)95)109-72(126)55(92)44-52-19-6-4-7-20-52/h4-9,19-22,47,50-51,55-69,123H,10-18,23-46,48-49,91-92H2,1-3H3,(H2,93,124)(H,102,108)(H,107,127)(H,109,126)(H,110,133)(H,111,128)(H,112,129)(H,113,136)(H,114,131)(H,115,135)(H,116,130)(H,117,134)(H,118,137)(H,119,132)(H,140,141)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 |
InChI-Schlüssel |
JHTXQUSAGJVLAC-DOFGFBKQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


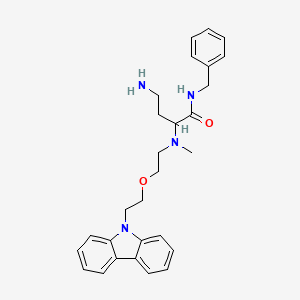
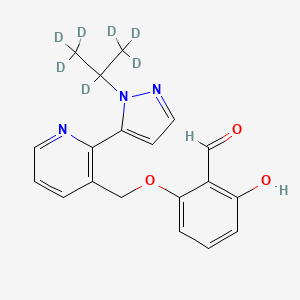


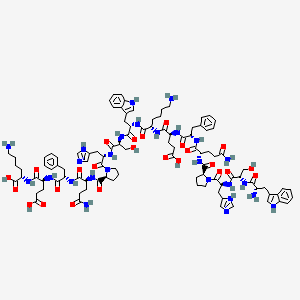
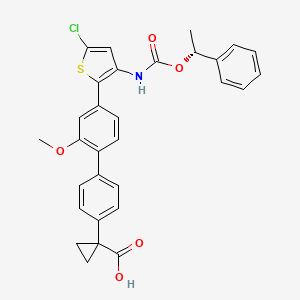
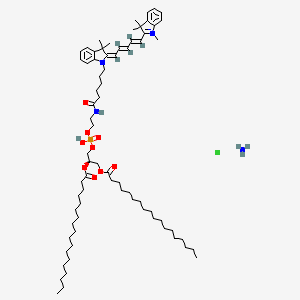
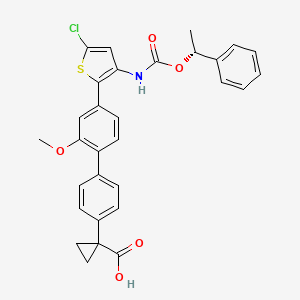

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
